Welcome to the BenchChem Online Store!
molecular formula C11H15ClIN3 B8329132 N1-(6-chloro-4-iodopyridin-2-yl)cyclohexane-1,3-diamine

N1-(6-chloro-4-iodopyridin-2-yl)cyclohexane-1,3-diamine

Cat. No. B8329132
M. Wt: 351.61 g/mol
InChI Key: YACQCOLSZXKOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08435980B2

Procedure details

A mixture of 2,6-dichloro-4-iodopyridine (2.500 g, 9.13 mmol) and cyclohexane-1,3-diamine (4.44 mL, 36.5 mmol) was heated at 120° C. in a capped vial for 2 hours. While warm, the reaction mixture was treated with EtOAc and washed with water (3×). The organic layer was dried and concentrated to give 2.62 g of the crude title compound. This material was carried into the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.44 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]([Cl:9])[N:3]=1.[CH:10]1([NH2:17])[CH2:15][CH2:14][CH2:13][CH:12]([NH2:16])[CH2:11]1>CCOC(C)=O>[Cl:9][C:4]1[N:3]=[C:2]([NH:16][CH:12]2[CH2:13][CH2:14][CH2:15][CH:10]([NH2:17])[CH2:11]2)[CH:7]=[C:6]([I:8])[CH:5]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)I)Cl
Name
Quantity
4.44 mL
Type
reactant
Smiles
C1(CC(CCC1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While warm
WASH
Type
WASH
Details
washed with water (3×)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC(=N1)NC1CC(CCC1)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.62 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.